molecular formula C19H18N2O6S B12203072 2-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-[2-hydroxy-2-(4-hyd roxyphenyl)ethyl]-N-methylacetamide

2-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-[2-hydroxy-2-(4-hyd roxyphenyl)ethyl]-N-methylacetamide

Cat. No.: B12203072
M. Wt: 402.4 g/mol
InChI Key: CFQWXFOTHYTNGY-SXGWCWSVSA-N
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Description

2-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a furan ring, and a hydroxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.

    Introduction of the Furylmethylene Group: The furylmethylene group is introduced through a condensation reaction with a furan derivative.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached via a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can take place at the thiazolidine ring and the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted thiazolidine and hydroxyphenyl derivatives.

Scientific Research Applications

2-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of key metabolic processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-ethylacetamide
  • **2-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-propylacetamide

Uniqueness

The uniqueness of 2-[5-(2-furylmethylene)-2,4-dioxo(1,3-thiazolidin-3-yl)]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18N2O6S

Molecular Weight

402.4 g/mol

IUPAC Name

2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide

InChI

InChI=1S/C19H18N2O6S/c1-20(10-15(23)12-4-6-13(22)7-5-12)17(24)11-21-18(25)16(28-19(21)26)9-14-3-2-8-27-14/h2-9,15,22-23H,10-11H2,1H3/b16-9-

InChI Key

CFQWXFOTHYTNGY-SXGWCWSVSA-N

Isomeric SMILES

CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=O

Canonical SMILES

CN(CC(C1=CC=C(C=C1)O)O)C(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=O

Origin of Product

United States

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